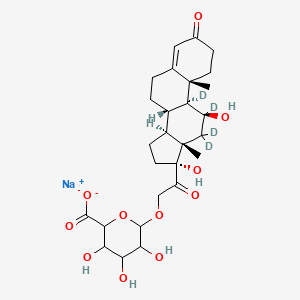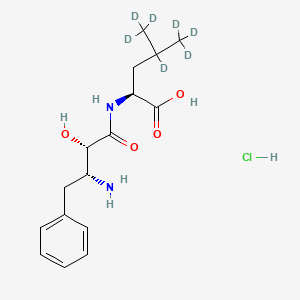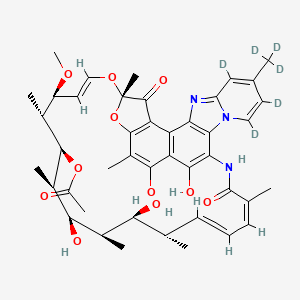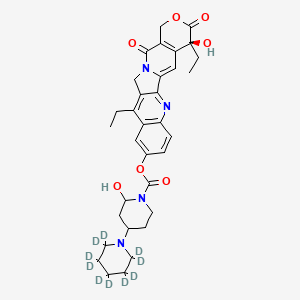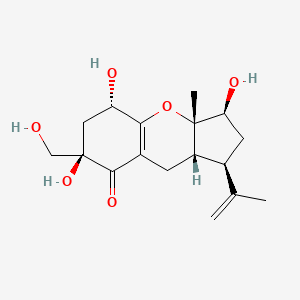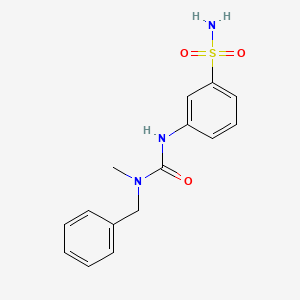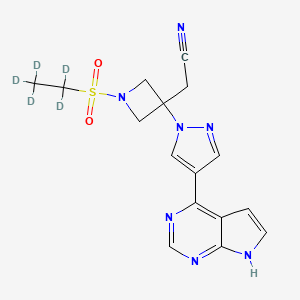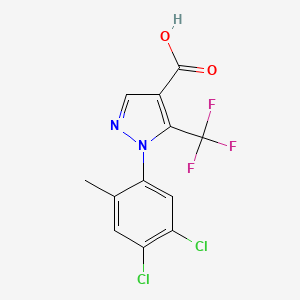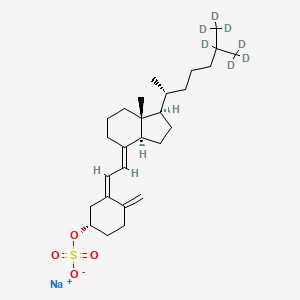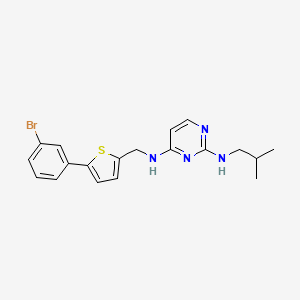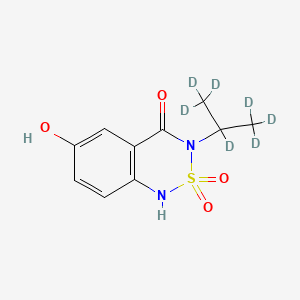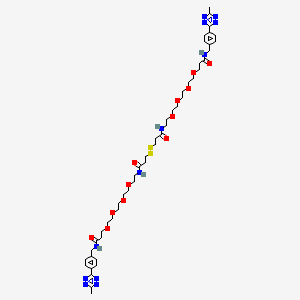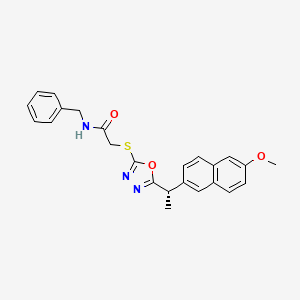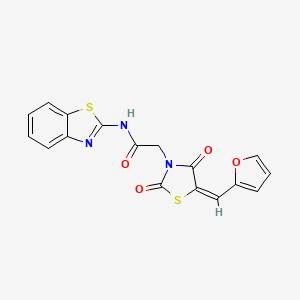
Glut4-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glut4-IN-2 is a potent and selective inhibitor of the glucose transporter type 4 (GLUT4). This compound has shown significant potential in scientific research due to its ability to inhibit glucose uptake in cells, making it a valuable tool for studying glucose metabolism and related diseases such as diabetes and cancer .
Méthodes De Préparation
The synthesis of Glut4-IN-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by the developers. general methods for synthesizing similar inhibitors involve organic synthesis techniques such as nucleophilic substitution, reduction, and cyclization reactions .
Analyse Des Réactions Chimiques
Glut4-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the compound, potentially affecting its inhibitory activity.
Reduction: Reduction reactions can modify the compound’s structure, impacting its binding affinity to GLUT4.
Substitution: Nucleophilic substitution reactions are common in the synthesis of this compound, where specific functional groups are replaced to enhance its activity. Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles such as amines
Applications De Recherche Scientifique
Glut4-IN-2 has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of glucose transport and the role of GLUT4 in cellular metabolism.
Biology: Researchers use this compound to investigate the regulation of glucose uptake in various cell types, including muscle and adipose tissues.
Medicine: The compound is valuable in studying diseases like diabetes and cancer, where glucose metabolism is disrupted. It helps in understanding the molecular mechanisms underlying these diseases and developing potential therapeutic strategies.
Industry: This compound can be used in the development of diagnostic tools and assays for measuring glucose uptake and metabolism in cells
Mécanisme D'action
Glut4-IN-2 exerts its effects by binding to the glucose transporter type 4 (GLUT4) and inhibiting its function. This prevents the transport of glucose into cells, thereby reducing cellular glucose uptake. The inhibition of GLUT4 affects various molecular pathways involved in glucose metabolism, including the insulin signaling pathway. By blocking GLUT4, this compound can induce cell apoptosis and cell cycle arrest, making it a potential candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
Glut4-IN-2 is unique in its high selectivity and potency as a GLUT4 inhibitor. Similar compounds include:
Glut1-IN-1: An inhibitor of the glucose transporter type 1 (GLUT1), which has a different selectivity profile compared to this compound.
Quercetin: A natural compound that can modulate glucose transporters, including GLUT4, but with less specificity and potency.
Phloretin: Another natural compound that inhibits multiple glucose transporters, including GLUT1 and GLUT4, but is less selective than this compound .
Propriétés
Formule moléculaire |
C17H11N3O4S2 |
|---|---|
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
N-(1,3-benzothiazol-2-yl)-2-[(5E)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C17H11N3O4S2/c21-14(19-16-18-11-5-1-2-6-12(11)25-16)9-20-15(22)13(26-17(20)23)8-10-4-3-7-24-10/h1-8H,9H2,(H,18,19,21)/b13-8+ |
Clé InChI |
NWXKGGNFDDOYOU-MDWZMJQESA-N |
SMILES isomérique |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CN3C(=O)/C(=C\C4=CC=CO4)/SC3=O |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CN3C(=O)C(=CC4=CC=CO4)SC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


